molecular formula C3H4CuO7S2 B561401 Copper acetylmethionate CAS No. 105883-51-0

Copper acetylmethionate

Cat. No.: B561401
CAS No.: 105883-51-0
M. Wt: 279.724
InChI Key: WFLJZKUEAWPQEV-UHFFFAOYSA-L
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Description

Properties

CAS No.

105883-51-0

Molecular Formula

C3H4CuO7S2

Molecular Weight

279.724

IUPAC Name

copper;2-oxopropane-1,1-disulfonate

InChI

InChI=1S/C3H6O7S2.Cu/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2

InChI Key

WFLJZKUEAWPQEV-UHFFFAOYSA-L

SMILES

CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Silver acetylmethionate is distinguished by its antimicrobial role, unlike the skin-conditioning focus of copper, zinc, and manganese variants .
  • Zinc acetylmethionate shares cosmetic applications with copper but lacks evidence of metal-specific bioactivity .

Functional Analogues: Copper-Based Cosmetic Ingredients

Copper derivatives in cosmetics vary in ligand structure and functional roles.

Compound Name CAS RN Cosmetic Function Safety Profile References
This compound 105883-51-0 Skin conditioning Generally recognized as safe (GRAS)
Copper Aspartate 527-09-3 Moisturizing, antioxidant Low toxicity; non-sensitizing
Copper Gluconate 527-09-3 Anti-aging, wound healing Mild irritant at high concentrations
Copper PCA N/A Humectant Enhances hydration; biocompatible
Copper(II) Acetylacetonate 13395-16-9 Industrial catalyst, UV absorber Hazardous (Xi code; irritant to skin/eyes)

Key Differences :

  • Copper(II) acetylacetonate is primarily used in chemical synthesis and materials science, with hazards (H315, H319) limiting its cosmetic use .
  • Copper PCA and copper gluconate are functionally similar to this compound but differ in ligand chemistry, affecting bioavailability and solubility .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing high-purity copper acetylmethionate, and how can researchers validate the compound’s structural integrity?

  • Methodological Answer : Synthesis should follow rigorous stoichiometric control under inert conditions to prevent oxidation. Purification via recrystallization or column chromatography is critical. Structural validation requires a combination of techniques:

  • Spectroscopic Analysis : Use FTIR to confirm the acetyl and methionine moieties (C=O stretch at ~1650 cm⁻¹, S–Cu bonds at ~450 cm⁻¹) .
  • Elemental Analysis : Verify Cu content via ICP-MS or atomic absorption spectroscopy (target: ~22.7% Cu based on molecular formula C₃H₄CuO₇S₂) .
  • X-ray Diffraction (XRD) : For crystalline structure confirmation, though limited data exists in public databases, necessitating cross-referencing with synthetic replicates .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should employ:

  • UV-Vis Spectroscopy : Track absorbance shifts (e.g., Cu²⁺ d-d transitions at ~800 nm) under pH 2–12 to identify degradation thresholds .
  • HPLC with Photodiode Array Detection : Monitor decomposition products (e.g., free methionine or acetylated byproducts) using C18 columns and aqueous/organic mobile phases .
  • Chelation Competency Assays : Compare stability in the presence of competing ligands (e.g., EDTA) to assess ligand displacement risks .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioavailability in different biological models be systematically investigated?

  • Methodological Answer : Resolve discrepancies through:

  • Dose-Response Meta-Analysis : Aggregate data from in vitro (cell culture) and in vivo (rodent) studies, adjusting for variables like administration route (oral vs. topical) and Cu²⁺ speciation .
  • Isotopic Tracing : Use ⁶⁵Cu-labeled compounds to track absorption/elimination kinetics across models .
  • Computational Pharmacokinetic Modeling : Apply tools like GastroPlus to simulate bioavailability differences based on membrane permeability and metabolic enzyme interactions .

Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with albumin or metallothionein) using force fields like AMBER or CHARMM, incorporating solvation effects .
  • Density Functional Theory (DFT) : Calculate binding energies for Cu coordination sites in acetylated methionine vs. competing biological ligands .
  • Machine Learning : Train models on existing metallodrug datasets to predict redox activity or toxicity endpoints .

Q. What experimental controls are essential when studying this compound’s antioxidant activity to ensure data reliability?

  • Methodological Answer : Include:

  • Positive/Negative Controls : Compare to established antioxidants (e.g., ascorbic acid) and Cu²⁺ salts to isolate ligand-specific effects .
  • Redox Buffers : Maintain consistent ionic strength and O₂ levels to prevent artifactual oxidation .
  • Cellular Viability Assays : Use MTT or ROS-sensitive dyes to differentiate antioxidant efficacy from cytotoxicity .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in this compound’s reported solubility across solvents?

  • Methodological Answer : Standardize solubility testing via:

  • Phase Solubility Diagrams : Measure saturation points in DMSO, water, and ethanol at 25°C/37°C .
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may skew solubility readings .
  • Interlaboratory Validation : Share protocols and raw data via repositories like Zenodo to identify methodological biases .

Q. What strategies improve reproducibility in this compound’s catalytic applications?

  • Methodological Answer :

  • Precatalyst Characterization : Document Cu oxidation states via XPS and EPR pre-/post-reaction .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate species .
  • Open-Source Workflows : Publish step-by-step protocols with raw spectral data and error margins .

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